5,6'-Dimethyl-[2,3']bipyridinyl
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Overview
Description
5,6’-Dimethyl-[2,3’]bipyridinyl: is a bipyridine derivative characterized by the presence of two methyl groups at the 5 and 6’ positions of the bipyridine structure. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Dimethyl-[2,3’]bipyridinyl typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6’-Dimethyl-[2,3’]bipyridinyl can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: N-oxides of 5,6’-Dimethyl-[2,3’]bipyridinyl.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6’-Dimethyl-[2,3’]bipyridinyl is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable in catalysis and materials science .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
Mechanism of Action
The mechanism of action of 5,6’-Dimethyl-[2,3’]bipyridinyl primarily involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative with similar coordination properties.
4,4’-Dimethyl-2,2’-Bipyridine: Another bipyridine derivative with methyl groups at different positions.
6,6’-Dimethyl-2,2’-Bipyridine: Similar to 5,6’-Dimethyl-[2,3’]bipyridinyl but with methyl groups at the 6 and 6’ positions.
Uniqueness: 5,6’-Dimethyl-[2,3’]bipyridinyl is unique due to the specific positioning of the methyl groups, which can influence its coordination behavior and reactivity compared to other bipyridine derivatives .
Properties
IUPAC Name |
2-methyl-5-(5-methylpyridin-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-6-12(14-7-9)11-5-4-10(2)13-8-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXCOIJCCGOHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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